S-99

Vue d'ensemble

Description

Le composé « S-99 » est un alliage d'acier à haute teneur en carbone contenant du nickel, du chrome et du molybdène. Il est principalement utilisé dans les applications aérospatiales en raison de sa résistance à la traction élevée, de sa bonne ductilité et de son excellente résistance au fluage. L'ajout de nickel, de chrome et de molybdène améliore ses propriétés mécaniques, ce qui le rend adapté aux applications structurelles où la pression superficielle est un facteur important .

Voies de synthèse et conditions de réaction:

Fusion à l'air par procédé électrique: Le composé est généralement produit par fusion à l'air en utilisant un procédé électrique. Cette méthode garantit la distribution uniforme des éléments d'alliage et minimise les impuretés.

Forgeage et coulée: L'alliage peut être façonné en diverses formes par forgeage ou coulée, en fonction de l'application souhaitée.

Méthodes de production industrielle:

Types de réactions:

Oxydation: L'alliage peut subir des réactions d'oxydation, en particulier à des températures élevées, conduisant à la formation d'oxydes à sa surface.

Réduction: Des réactions de réduction peuvent se produire pendant le processus de traitement thermique, où les éléments d'alliage interagissent avec des agents réducteurs pour obtenir les propriétés mécaniques souhaitées.

Substitution: Des réactions de substitution peuvent se produire lorsque les éléments d'alliage remplacent d'autres éléments dans la matrice d'acier, améliorant ainsi ses propriétés.

Réactifs et conditions courants:

Agents oxydants: L'oxygène et d'autres agents oxydants peuvent réagir avec l'alliage à des températures élevées.

Agents réducteurs: Le carbone et d'autres agents réducteurs sont utilisés pendant le processus de traitement thermique pour obtenir les propriétés souhaitées.

Principaux produits formés:

Oxydes: Formation d'oxyde de chrome, d'oxyde de molybdène et d'oxyde de nickel à la surface.

Carbure: Formation de carbures de chrome et de carbures de molybdène dans la matrice d'acier.

Chimie:

Catalyseurs: L'alliage peut être utilisé comme catalyseur dans diverses réactions chimiques en raison de sa surface élevée et de sa réactivité.

Biologie:

Implants biomédicaux: La biocompatibilité de l'alliage le rend adapté à une utilisation dans les implants biomédicaux et les prothèses.

Médecine:

Radiopharmaceutiques: L'alliage peut être utilisé dans la production de radiopharmaceutiques, en particulier dans la préparation des radiopharmaceutiques au technétium-99m.

Industrie:

5. Mécanisme d'action

Le composé « this compound » exerce ses effets grâce à sa combinaison unique d'éléments d'alliage. Le nickel, le chrome et le molybdène dans l'alliage améliorent ses propriétés mécaniques en formant des carbures et des oxydes stables. Ces éléments améliorent également la résistance à l'oxydation et au fluage de l'alliage, ce qui le rend adapté aux applications à haute température. Les cibles moléculaires comprennent la matrice d'acier, où les éléments d'alliage interagissent pour former une structure stable et durable .

Composés similaires:

40NiMoCr10-5: Un autre alliage d'acier à haute teneur en carbone ayant des propriétés similaires mais des proportions d'éléments d'alliage différentes.

BS S100: Un alliage de norme britannique ayant des propriétés mécaniques et des applications comparables.

Unicité:

Haute teneur en nickel: La teneur plus élevée en nickel dans « this compound » offre une meilleure ténacité et une meilleure résistance à la fragilité de revenu par rapport aux autres alliages similaires.

Résistance au fluage améliorée: L'ajout de molybdène améliore considérablement la résistance au fluage de l'alliage, ce qui le rend plus adapté aux applications à haute température.

Mécanisme D'action

The compound “S-99” exerts its effects through its unique combination of alloying elements. The nickel, chromium, and molybdenum in the alloy enhance its mechanical properties by forming stable carbides and oxides. These elements also improve the alloy’s resistance to oxidation and creep, making it suitable for high-temperature applications. The molecular targets include the steel matrix, where the alloying elements interact to form a stable and durable structure .

Comparaison Avec Des Composés Similaires

40NiMoCr10-5: Another high carbon steel alloy with similar properties but different alloying element proportions.

BS S100: A British Standard alloy with comparable mechanical properties and applications.

Uniqueness:

High Nickel Content: The higher nickel content in “this compound” provides better toughness and resistance to temper brittleness compared to other similar alloys.

Enhanced Creep Resistance: The addition of molybdenum significantly improves the alloy’s creep resistance, making it more suitable for high-temperature applications.

Activité Biologique

S-99, primarily associated with the compound CD99, is a type I transmembrane protein that has garnered attention in the field of oncology and immunology due to its significant biological activity. This article delves into the biological properties of this compound, particularly focusing on its role in T cell acute lymphoblastic leukemia (T-ALL) and other malignancies, as well as its potential therapeutic applications.

Biological Role of CD99

CD99 is expressed on various cell types, including T cells, and plays a crucial role in cell adhesion, migration, and apoptosis. Its overexpression has been linked to several cancers, making it a promising target for therapeutic interventions. The following sections summarize key findings related to the biological activity of this compound.

- Apoptosis Induction : Research has shown that antibodies targeting CD99 can induce apoptosis in malignant T cells while sparing healthy cells. For instance, the mouse monoclonal antibody MT99/3 specifically binds to CD99, leading to the death of T-ALL cells .

- Disruption of Immune Function : By targeting CD99, therapies can disrupt T cell functions, which is beneficial in treating hyperresponsive T cell conditions. This mechanism highlights the dual role of CD99 in both promoting cancer cell survival and modulating immune responses .

- Humanized Antibody Development : The humanized variant of MT99/3, known as HuScFvMT99/3, maintains its binding specificity to CD99 and has been engineered to reduce immunogenicity in humans. This advancement is crucial for clinical applications .

Case Studies and Research Findings

Several studies have evaluated the efficacy of targeting CD99 in various cancer models:

Clinical Implications

The therapeutic targeting of CD99 through engineered antibodies like HuScFvMT99/3 presents a novel approach to treating cancers characterized by high CD99 expression. The ability to induce selective apoptosis while preserving healthy tissue integrity positions these therapies as promising candidates for clinical trials.

Applications De Recherche Scientifique

Clinical Applications

-

Bone Scintigraphy :

- Use : Technetium-99m-labeled diphosphonates are employed in bone scans to detect bone diseases such as fractures, infections, and tumors.

- Case Study : In a study involving 133 lumbar vertebral bodies, the absolute radioactivity concentration was measured at 48.15 ± 13.66 kBq/mL post-injection of Tc-99m diphosphonate, demonstrating its efficacy in assessing bone metabolism .

-

Thyroid Imaging :

- Use : Tc-99m pertechnetate is utilized for evaluating thyroid function and detecting conditions like hyperthyroidism.

- Case Study : A study showed that quantitative Single Photon Emission Computed Tomography (SPECT) using Tc-99m pertechnetate provided accurate assessments of thyroid uptake, which is crucial for risk stratification in Graves’ disease .

- Cardiac Imaging :

-

Renal Imaging :

- Use : Tc-99m diethylenetriaminepentaacetic acid is used to measure glomerular filtration rate (GFR), providing insights into kidney function.

- Data Table :

| Application | Radiopharmaceutical | Purpose |

|---|---|---|

| Bone Scintigraphy | Tc-99m diphosphonate | Detect bone diseases |

| Thyroid Imaging | Tc-99m pertechnetate | Assess thyroid function |

| Cardiac Imaging | Tc-99m-sestamibi | Evaluate myocardial perfusion |

| Renal Imaging | Tc-99m diethylenetriaminepentaacetic acid | Measure GFR |

Research Applications

-

Radiopharmaceutical Development :

- Research into new radiopharmaceuticals using Technetium-99m continues to expand its applications in various medical fields. The development of novel compounds aims to improve specificity and sensitivity in targeting diseases.

-

Therapeutic Applications :

- Emerging studies are exploring the potential therapeutic uses of Tc-99m in targeted radionuclide therapy, particularly in oncology.

-

Molecular Imaging :

- Technetium-99m is increasingly used in molecular imaging to visualize biological processes at the cellular level, enhancing the understanding of disease mechanisms.

Analyse Des Réactions Chimiques

Hydrolysis Reactions of Tc(I) Carbonyl Complexes

Tc(I) carbonyl complexes exhibit dynamic hydrolysis behavior in aqueous solutions, forming species with varying hydroxylation states:

Key Data Table: 99Tc NMR Chemical Shifts

Trend : Higher electron density at the Tc center correlates with upfield shifts (e.g., [fac-Tc(CO)₃(H₂O)(OH)₂]⁻ > [fac-Tc(CO)₃(H₂O)₃]⁺).

Ligand Exchange Reactions in Tc(I) Nitrosyl Complexes

Reactions involving ligand substitution at the {Tc(NO)(Cp)(PPh₃)}⁺ core demonstrate versatility in forming derivatives:

Example Reaction:

Observed 99Tc Chemical Shifts:

| Ligand (L) | δ(99Tc) (ppm) | Notes | Source |

|---|---|---|---|

| CO | −1753 | Strong π-acceptor ligand | |

| OPPh₃ | +254.3 | Oxo-donor ligand | |

| NCCH₃ | −231 | Labile solvent molecule |

Mechanistic Insight : Scalar coupling between 99Tc (quadrupole moment ) and ³¹P nuclei broadens NMR signals, complicating spectral analysis .

Formation of Novel Tc(I) Carbene Complexes

Reactions with alkynes and Ag(PF₆) yield carbene complexes, monitored via 99Tc NMR:

Synthetic Pathway:

-

Starting Material : [Tc(NO)(Cp)Cl(PPh₃)]

-

Reagents : Trimethylsilyl propyne, Ag(PF₆) in CH₂Cl₂/alcohol

-

Product : Tc(NO)(Cp)(PPh₃){C(OMe)C₂H₄PPh₃}₂

Key Observation :

-

99Tc NMR signals for intermediates appear at −1375 ppm and −1372 ppm .

-

Reaction mechanisms involve transient vinylidene and alkyne intermediates.

Computational Modeling of 99Tc Chemical Shifts

Density Functional Theory (DFT) studies predict 99Tc NMR parameters for 41 complexes:

Computational Findings:

-

Relativistic Effects : Critical for accurate prediction of δ(99Tc) in Tc(I) carbonyl complexes .

-

Solvation Impact : Inclusion of 14 explicit H₂O molecules reduces deviation from experimental data to 7 ppm .

Example Calculation (BPW91 Functional):

| Complex | Calculated δ(99Tc) (ppm) | Experimental δ(99Tc) (ppm) |

|---|---|---|

| [Tc(CO)₃(MeCN)₃]⁺ | −890 | −869 |

| [Tc(CO)₃(H₂O)₃]⁺ | −875 | −869 |

Oxidation-State-Specific Reactivity

Unexpected 99Tc NMR shifts in nitrosyl complexes suggest oxidation-state ambiguity:

Case Study:

-

Complex : Tc(NO)(DPPE)₂(CF₃COO)

-

Observed δ(99Tc) : −627 ppm (typical of Tc(III) despite Tc(I) formulation) .

Hypothesis : Electron-withdrawing ligands (e.g., DPPE, CF₃COO⁻) alter metal electron density, mimicking higher oxidation states.

Propriétés

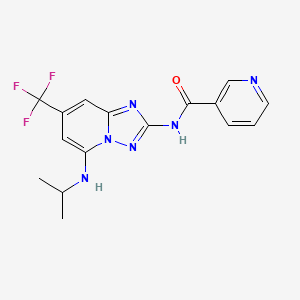

IUPAC Name |

N-[5-(propan-2-ylamino)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N6O/c1-9(2)21-12-6-11(16(17,18)19)7-13-22-15(24-25(12)13)23-14(26)10-4-3-5-20-8-10/h3-9,21H,1-2H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAJJFZKNIYDOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC2=NC(=NN12)NC(=O)C3=CN=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111287 | |

| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124381-69-6 | |

| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124381-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[5-[(1-Methylethyl)amino]-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridin-2-yl]-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.